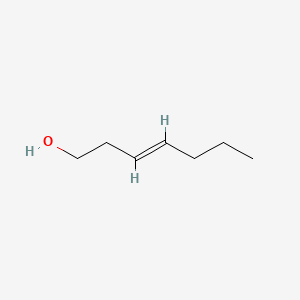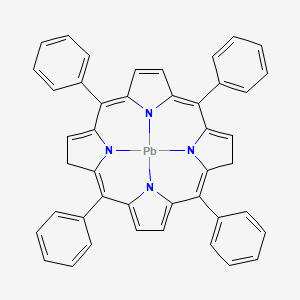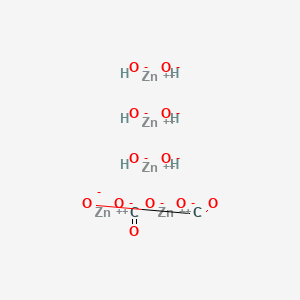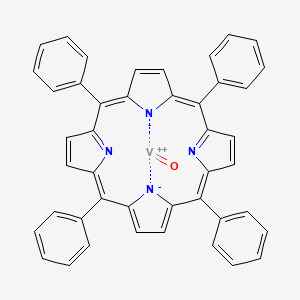
Phosphorous Acid Trioleyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear liquid with a specific gravity of 0.88 and a flash point of 225°C . This compound is primarily used in industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite , is a type of phosphite ester. Phosphite esters are known to function as antioxidants . They are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications . The primary targets of this compound are likely to be reactive oxygen species (ROS) and hydroperoxides that can cause oxidative damage.
Mode of Action
Phosphite esters, including this compound, function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They act as hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . Aryl phosphites, particularly those derived from sterically hindered phenols, can act as chain-breaking primary antioxidants by reduction of peroxyl radicals to alkoxyl radicals .
Biochemical Pathways
It is known that phosphite esters can decompose hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis in the course of reaction . This suggests that this compound may interact with biochemical pathways involving oxidative stress and inflammation, where hydroperoxides and other ROS play a key role.
Pharmacokinetics
Its physical properties such as its clear liquid form, specific gravity of 088 , and molecular weight of 833.40 suggest that it may have unique pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antioxidant activity. By reducing peroxyl radicals to alkoxyl radicals, it can potentially prevent oxidative damage at the molecular and cellular levels . This could have implications for the stability and longevity of materials, particularly polymers, that are susceptible to oxidative degradation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function Additionally, factors such as temperature and pH could potentially impact its stability and reactivity
Preparation Methods
Phosphorous Acid Trioleyl Ester can be synthesized through esterification reactions involving phosphorous acid and oleyl alcohol. One common method involves the reaction of phosphorous acid with oleyl alcohol in the presence of a catalyst such as triphenylphosphine oxide and oxalyl chloride at room temperature . This reaction typically yields high purity this compound.
Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Phosphorous Acid Trioleyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acids.
Substitution: It can undergo substitution reactions with alcohols, amines, and phenols to form various phosphoramidates and phosphoramides.
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various catalysts such as triphenylphosphine oxide . The major products formed from these reactions are phosphonic acids, phosphoramidates, and phosphoramides.
Scientific Research Applications
Phosphorous Acid Trioleyl Ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Phosphorous Acid Trioleyl Ester is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high antioxidant activity in polymers.
Triphenyl phosphite: Commonly used as a stabilizer in plastics and rubber.
Tris(nonylphenyl) phosphite: Used as a heat stabilizer in PVC and other polymers.
This compound stands out due to its ability to form stable phosphonic acids and its effectiveness as an antioxidant in various industrial applications .
Properties
IUPAC Name |
tris(octadec-9-enyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKPMBZSVVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710036 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-13-7 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
